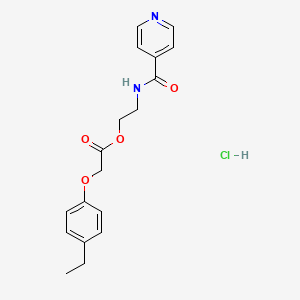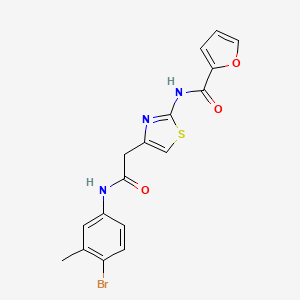![molecular formula C17H14N4O4 B2830355 N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide CAS No. 941876-08-0](/img/structure/B2830355.png)
N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide” is a compound that belongs to the class of heterocycles incorporating a pyrimidopyrimidine scaffold . These compounds have aroused great interest from researchers in the field of medical chemistry because of their privileged biological activities .
Synthesis Analysis
The synthesis of this compound involves a Michael addition-type reaction, where the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone . This results in the elimination of a dimethylamine molecule and the generation of the non-isolable intermediates .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidopyrimidine scaffold . The keto oxygen atom at position C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .Chemical Reactions Analysis
The chemical reactions involving this compound are characterized by the reactivity of the substituents attached to the pyrimidopyrimidine skeleton . These include thione and amide groups, nucleophilic substitutions, condensations, ring transformations, and coordination chemistry .Physical And Chemical Properties Analysis
The molecular formula of this compound is C15H13N3O2S . Its average mass is 299.348 Da and its monoisotopic mass is 299.072845 Da .Applications De Recherche Scientifique
Structural and Thermochemical Studies
A study on the solvates and salt of antibiotic agent, nitrofurantoin, investigated the ability to form molecular complexes with various pyridyl bases and 4-aminobenzamide. These solvates involve interactions between imide N–H and pyridyl–N, showcasing the potential of using co-crystal solvates as an alternative route to prepare anhydrous co-crystals, offering new avenues for expanding solid forms involving active pharmaceutical ingredients (APIs) (Vangala, Chow, & Tan, 2013).
Stabilization of Cis Amide Conformation
Research on N-(pyrimidin-2-yl)pentafluorobenzamide demonstrated its adoption of a cis amide bond in solid state, with conformational equilibrium strongly solvent-dependent. This study provides insight into molecular design, highlighting how specific structural motifs can influence the stability and conformation of pharmaceutical compounds (Forbes, Beatty, & Smith, 2001).
Antimicrobial Activity of Heterocycles
A study focused on the synthesis and evaluation of heterocycles incorporating antipyrine moiety for antimicrobial activity. This highlights the compound's potential as a foundation for developing new antimicrobial agents, demonstrating the importance of structural diversity in drug discovery (Bondock, Rabie, Etman, & Fadda, 2008).
Synthesis and Anticancer Activity
Another research area explored the synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives and their anticancer activity, indicating the compound's role in medicinal chemistry for developing potential cancer therapies. This underscores the compound's versatility and its importance in the search for novel therapeutic agents (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Improved Drug Absorption
Research on HO-221, a poorly water-soluble drug developed as an anticancer agent, showed that particle size reduction to the submicron region via wet-bead milling significantly improved oral absorption. This study demonstrates the importance of pharmaceutical processing techniques in enhancing the bioavailability of drugs (Kondo et al., 1993).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c1-10-4-3-9-20-15(10)18-11(2)14(17(20)23)19-16(22)12-5-7-13(8-6-12)21(24)25/h3-9H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUWLTHGVORBQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2830274.png)
![Tert-butyl 4-[(3S,4S)-4-methoxycarbonylpyrrolidin-3-yl]piperidine-1-carboxylate](/img/structure/B2830275.png)



![8-(4-ethoxyphenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2830283.png)
![[2-Fluoro-1-(3-fluorophenyl)ethyl]azanium;chloride](/img/structure/B2830285.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2830288.png)

![8-(3-((3-chlorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2830290.png)

![6,6-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2830294.png)
